(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid
Overview
Description
(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring fused with a pentenedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid typically involves the condensation of naphthalene derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of bismuth (III) trifluoromethane sulfonate as a catalyst in a one-pot condensation reaction . The reaction conditions often require precise temperature control and the use of solvents like dimethylformamide (DMF) to achieve moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds within the compound to single bonds, altering its structural properties.
Substitution: The naphthalene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory effects, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Naphthalene Derivatives: Compounds like nafacillin, naftifine, and tolnaftate share structural similarities with (E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid.
Pentenedioic Acid Derivatives: Other derivatives of pentenedioic acid with different substituents on the naphthalene ring.
Uniqueness: this compound is unique due to its specific combination of a naphthalene ring and a pentenedioic acid chain, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Properties
IUPAC Name |
(E,4Z)-3-methyl-4-(naphthalen-2-ylmethylidene)pent-2-enedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11(8-16(18)19)15(17(20)21)10-12-6-7-13-4-2-3-5-14(13)9-12/h2-10H,1H3,(H,18,19)(H,20,21)/b11-8+,15-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUBCVYVCCZAGJ-WSMPZLJYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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